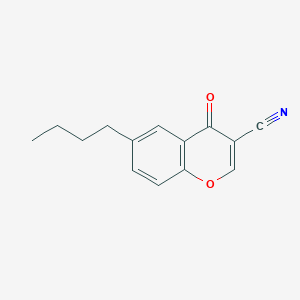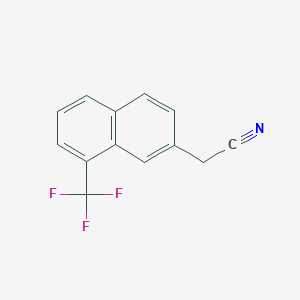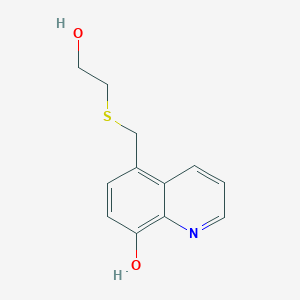
Ethyl 2,5-difluoro-3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,5-difluoro-3-nitrobenzoate is an organic compound with the molecular formula C9H7F2NO4. It is a derivative of benzoic acid, where the benzene ring is substituted with two fluorine atoms and a nitro group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,5-difluoro-3-nitrobenzoate typically involves the nitration of ethyl 2,5-difluorobenzoate. The process can be summarized as follows:
Nitration Reaction: Ethyl 2,5-difluorobenzoate is treated with a nitrating mixture (usually a combination of concentrated sulfuric acid and nitric acid) to introduce the nitro group at the 3-position of the benzene ring.
Reaction Conditions: The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the desired position on the benzene ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2,5-difluoro-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: Ethyl 2,5-difluoro-3-aminobenzoate.
Substitution: Products where the fluorine atoms are replaced by nucleophiles.
Aplicaciones Científicas De Investigación
Ethyl 2,5-difluoro-3-nitrobenzoate has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various fluorinated aromatic compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, aiding in the study of their biological activity and metabolism.
Medicine: Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making this compound a potential intermediate in drug development.
Industry: It can be used in the production of specialty chemicals and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2,5-difluoro-3-nitrobenzoate depends on its chemical reactivity. The nitro group is an electron-withdrawing group, which influences the reactivity of the benzene ring towards electrophilic and nucleophilic substitution reactions. The fluorine atoms also affect the electron density of the ring, making it more susceptible to certain reactions. The compound’s effects are mediated through its interactions with molecular targets, which can vary depending on the specific application.
Comparación Con Compuestos Similares
Ethyl 2,5-difluoro-3-nitrobenzoate can be compared with other similar compounds such as:
Methyl 2,5-difluoro-4-nitrobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 2,4-difluoro-3-nitrobenzoate: Similar structure but with fluorine atoms at different positions on the benzene ring.
Ethyl 2,5-difluoro-3-aminobenzoate: The reduced form of this compound, where the nitro group is converted to an amino group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.
Propiedades
Fórmula molecular |
C9H7F2NO4 |
|---|---|
Peso molecular |
231.15 g/mol |
Nombre IUPAC |
ethyl 2,5-difluoro-3-nitrobenzoate |
InChI |
InChI=1S/C9H7F2NO4/c1-2-16-9(13)6-3-5(10)4-7(8(6)11)12(14)15/h3-4H,2H2,1H3 |
Clave InChI |
WRYSDPSFQVAXCM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=CC(=C1)F)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11877125.png)


![1-(5-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B11877139.png)







![1-(2,8-Dimethyl-3a,8-dihydro-1H-pyrazolo[1,5-b]indazol-3-yl)ethanone](/img/structure/B11877196.png)


